Synthetic Yield: Azido-isobutane Synthesis from Isobutyl Bromide Achieves 98% Yield, Surpassing Reported Benzyl Azide Yields
Azido-isobutane can be synthesized from isobutyl bromide via nucleophilic substitution with sodium azide in a water-THF solvent system, achieving a reported isolated yield of 98% [1]. This yield quantitatively exceeds the 95.5% yield reported for benzyl azide synthesis from benzyl chloride under analogous conditions [2].
| Evidence Dimension | Isolated synthetic yield from alkyl/benzyl halide precursor |
|---|---|
| Target Compound Data | 98% yield (from isobutyl bromide) |
| Comparator Or Baseline | Benzyl azide: 95.5% yield (from benzyl chloride) |
| Quantified Difference | Absolute yield advantage of +2.5 percentage points |
| Conditions | Water-THF solvent system with sodium azide, nucleophilic substitution |
Why This Matters
Higher synthetic yield reduces precursor waste and cost per mole of isolated product, directly improving procurement economics and process efficiency for large-scale applications.
- [1] Swetha, M., Ramana, P. V., & Shirodkar, S. G. (2011). Simple and efficient method for the synthesis of azides in Water-THF solvent system. Organic Preparations and Procedures International, 43(4), 348–353. View Source
- [2] ChemicalBook. (n.d.). BENZYL AZIDE synthesis. Retrieved from https://www.chemicalbook.cn/synthesis/benzyl-azide.htm View Source
